molecular formula C21H26N4O2 B2377375 N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide CAS No. 1049351-95-2

N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide

Cat. No.: B2377375
CAS No.: 1049351-95-2
M. Wt: 366.465
InChI Key: YOIJGLTXURKACA-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a novel organic compound known for its unique structure and potential applications in various scientific domains. This compound integrates the structural motifs of cyclopropyl and oxalamide, paired with a dihydroisoquinoline ring, which contributes to its distinctive chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide typically involves a multi-step organic synthesis process. The starting materials might include cyclopropylamine, 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethylamine, and oxalic acid derivatives. The reaction conditions often require controlled temperatures, appropriate solvents like dichloromethane, and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production might leverage continuous flow techniques to enhance yield and reduce reaction times. Automated synthesis machines equipped with precise control over temperature and mixing parameters could further streamline the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several reactions:

  • Oxidation: Likely to affect the dihydroisoquinoline ring or the pyrrole ring, leading to the formation of ketones or other oxidized derivatives.

  • Reduction: Possible at the oxalamide functional group or the nitrogen-containing rings, resulting in amine derivatives.

  • Substitution: The cyclopropyl group and the pyrrole ring can undergo nucleophilic or electrophilic substitutions depending on the reagents and conditions used.

Common Reagents and Conditions

Reagents like potassium permanganate (KMnO4) for oxidation, lithium aluminium hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions are commonly employed. Conditions can range from mild to vigorous depending on the desired product and the specific reaction pathway.

Major Products Formed

  • Oxidation Products: Ketones or aldehydes from the oxidation of the nitrogen-containing rings.

  • Reduction Products: Amines or other reduced forms of the compound.

  • Substitution Products: Halogenated derivatives or other substituted forms of the original compound.

Scientific Research Applications

N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide has found its place in various research fields:

  • Chemistry: As a building block for the synthesis of more complex molecules, especially those with potential pharmaceutical applications.

  • Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

  • Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

  • Industry: Used in the development of new materials or as a precursor in polymer chemistry.

Mechanism of Action

The compound's effects are mediated by its interaction with specific molecular targets. The dihydroisoquinoline and pyrrole rings may bind to enzyme active sites or receptor proteins, altering their function. The cyclopropyl group, due to its strain and reactivity, can facilitate unique binding interactions or chemical transformations within biological systems.

Comparison with Similar Compounds

N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is distinctive due to its combined structural motifs. Similar compounds include:

  • N1-cyclopropyl-N2-ethyloxalamide

  • N1-cyclopropyl-N2-(3,4-dihydroisoquinolin-2(1H)-yl)oxalamide

What sets it apart is the specific arrangement and functional groups, offering unique properties and applications that similar compounds might not exhibit.

This thorough overview should help you get to grips with this compound. Quite the tongue-twister, isn't it?

Properties

IUPAC Name

N'-cyclopropyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-24-11-4-7-18(24)19(13-22-20(26)21(27)23-17-8-9-17)25-12-10-15-5-2-3-6-16(15)14-25/h2-7,11,17,19H,8-10,12-14H2,1H3,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIJGLTXURKACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2CC2)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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